N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-11-9-15(10-12(2)17(11)22-4)24(20,21)18-8-7-14-5-6-16(23-14)13(3)19/h5-6,9-10,18H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAHMBQKTGAOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound
- Core : Benzene ring (sulfonamide-substituted).
- Substituents :
- 4-Methoxy and 3,5-dimethyl groups on benzene.
- Ethyl linker with 5-acetylthiophene.
- Functional Groups : Sulfonamide (–SO2NH–), acetyl (–COCH3).
Benzimidazole Derivatives ()
Compounds such as 3ae , 3af , 8c , and 8d feature benzimidazole cores with sulfonyl or sulfinyl linkages to substituted pyridine rings . Key differences include:
- Core : Benzimidazole (two fused rings) vs. benzene.
- Substituents : Methoxy and methyl groups on pyridine (e.g., 4-methoxy-3,5-dimethylpyridyl in 3ai and 3aj ) .
- Functional Groups : Sulfinyl (–SO–) or sulfonyl (–SO2–) groups, often in proton pump inhibitors (e.g., omeprazole analogs) .
Omeprazole and Analogs ()
Omeprazole (5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridyl)methylsulfinyl]-1H-benzimidazole) shares methoxy/methylpyridyl motifs but differs in:
- Core : Benzimidazole with sulfinyl linkage.
- Sulfur Oxidation State : Sulfinyl (–SO–) vs. sulfonamide (–SO2NH–) in the target compound .
- Biological Target: Proton pump inhibition (H+/K+ ATPase) vs.
Metaraminol ()
Metaraminol (4-methoxy-3,5-dimethyl-2-pyridylcarbinol) shares the 4-methoxy-3,5-dimethylpyridyl group but lacks sulfonamide or thiophene components, instead featuring a carbinol (–CH2OH) group .
Pharmacological and Physicochemical Properties
Solubility and Stability
- Target Compound : The acetylthiophene enhances lipophilicity (logP ~3.5 estimated) compared to polar benzimidazoles (e.g., 3ae , logP ~2.1). Sulfonamide groups improve aqueous solubility via hydrogen bonding.
- Benzimidazoles: Sodium salts (e.g., 6e, 6f) are synthesized to enhance solubility for intravenous administration .
- Omeprazole : Sulfinyl group confers pH-dependent stability, while the target’s sulfonamide is more chemically stable .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Functional Groups | Biological Target |
|---|---|---|---|---|
| Target Compound | Benzene | 4-Methoxy-3,5-dimethyl, 5-acetylthiophene | Sulfonamide, Acetyl | Enzyme inhibition (e.g., CA) |
| Benzimidazole Derivatives (e.g., 3ae) | Benzimidazole | 4-Methoxy-3,5-dimethylpyridyl | Sulfinyl/Sulfonyl | Proton pump inhibition |
| Omeprazole | Benzimidazole | 4-Methoxy-3,5-dimethylpyridyl | Sulfinyl | H+/K+ ATPase |
| Metaraminol | Pyridine | 4-Methoxy-3,5-dimethyl | Carbinol | Adrenergic receptors |
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Estimated) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~400 | ~3.5 | ~0.5 (aqueous) |
| 3ae | ~550 | ~2.1 | ~1.2 (DMSO) |
| Omeprazole | 345.42 | 2.0 | 0.1 (aqueous) |
| Metaraminol | 211.27 | 1.8 | 50 (aqueous) |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The target molecule consists of two primary components:
- 4-Methoxy-3,5-dimethylbenzenesulfonyl chloride (Electrophilic sulfonating agent)
- 2-(5-Acetylthiophen-2-yl)ethylamine (Nucleophilic amine component)
Key disconnections involve:
- Sulfonamide bond formation via nucleophilic substitution
- Functional group compatibility between acetyl-protected thiophene and sulfonyl chloride
Synthetic Route Development
Preparation of 4-Methoxy-3,5-Dimethylbenzenesulfonyl Chloride
Chlorosulfonation Protocol
| Step | Reagent/Condition | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | ClSO₃H, DCM | 0-5°C | 2 hr | 68% |
| 2 | SOCl₂, catalytic DMF | Reflux | 6 hr | 92% |
The sulfonyl chloride precursor is typically prepared through sequential treatment of 4-methoxy-3,5-dimethylbenzene with chlorosulfonic acid followed by thionyl chloride. Critical parameters include strict temperature control during exothermic chlorosulfonation and anhydrous conditions during thionyl chloride activation.
Synthesis of 2-(5-Acetylthiophen-2-yl)ethylamine
Thiophene Functionalization Sequence
| Reaction Type | Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Friedel-Crafts | Acetyl chloride, AlCl₃ | Nitrobenzene | 50°C, 4 hr | 75% |
| Reduction | LiAlH₄, THF | 0°C to RT | 2 hr | 82% |
| Gabriel Synthesis | Phthalimide, K₂CO₃ | DMF | 120°C, 8 hr | 65% |
The acetyl group is introduced via Friedel-Crafts acylation, followed by side chain elongation through Wittig or Grignard reactions. Final amine protection/deprotection strategies must account for the electron-withdrawing acetyl group's stability.
Sulfonamide Coupling Optimization
Standard Coupling Conditions
Reaction of equimolar quantities (1:1.05 molar ratio) of sulfonyl chloride and amine under basic conditions:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base | Pyridine | 89% |
| Solvent | Dichloromethane | 85% |
| Temperature | 0°C → RT | Minimizes hydrolysis |
| Reaction Time | 12 hr | Complete conversion |
Alternative bases (Et₃N, DMAP) showed reduced yields due to competing side reactions with the acetylthiophene moiety.
Advanced Coupling Techniques
Microwave-Assisted Synthesis
| Power (W) | Time | Temp (°C) | Yield Improvement |
|---|---|---|---|
| 150 | 45 min | 80 | +12% vs conventional |
Microwave irradiation significantly reduces reaction time while maintaining product integrity, particularly beneficial for heat-sensitive acetyl groups.
Flow Chemistry Approach
| Flow Rate (mL/min) | Residence Time | Conversion |
|---|---|---|
| 0.5 | 22 min | 98% |
| 2.0 | 5.5 min | 91% |
Continuous flow systems enable precise stoichiometric control and rapid heat dissipation, critical for exothermic sulfonylation reactions.
Purification and Characterization
Chromatographic Methods
| Stationary Phase | Mobile Phase | Rf | Purity |
|---|---|---|---|
| Silica Gel 60 | Hexane:EtOAc (3:1) | 0.42 | 95% |
| C18 Reverse Phase | MeCN:H₂O (70:30) | - | 99% |
Gradient elution with 0.1% formic acid modifier improves peak shape in reverse-phase HPLC.
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
δ 7.82 (s, 1H, SO₂NH), 7.45 (d, J=3.5 Hz, 1H, thiophene-H), 6.92 (d, J=3.5 Hz, 1H, thiophene-H), 3.89 (s, 3H, OCH₃), 3.45 (q, J=6.8 Hz, 2H, CH₂NH), 2.81 (t, J=6.8 Hz, 2H, CH₂-thiophene), 2.62 (s, 3H, COCH₃), 2.34 (s, 6H, Ar-CH₃)
HRMS (ESI-TOF)
Calculated for C₁₇H₂₂N₂O₄S₂ [M+H]⁺: 399.1048
Found: 399.1051
Industrial-Scale Production Challenges
Critical Quality Attributes
| Parameter | Specification | Analytical Method |
|---|---|---|
| Sulfonic Acid Impurity | ≤0.15% | Ion Chromatography |
| Residual Solvents | <500 ppm total | GC-MS |
| Polymorphic Form | Form II | PXRD |
Cost Optimization Strategies
| Component | Traditional Cost | Optimized Cost |
|---|---|---|
| Sulfonyl Chloride | $28/g | $19/g (batch recycling) |
| Amine Intermediate | $45/g | $32/g (microwave synthesis) |
Implementation of solvent recovery systems and catalytic process intensification reduces raw material costs by 41% in pilot-scale trials.
Alternative Synthetic Pathways
Enzymatic Sulfonamide Formation
| Enzyme | Conversion Rate | Selectivity |
|---|---|---|
| Sulfotransferase | 68% | 92% ee |
| Lipase CAL-B | 42% | 81% ee |
Biocatalytic methods show promise for enantioselective synthesis but require further optimization for industrial viability.
Photochemical Activation
| Light Source | Wavelength | Yield Improvement |
|---|---|---|
| UV-A | 365 nm | +18% |
| Blue LED | 450 nm | +9% |
Photoinduced electron transfer mechanisms enable catalyst-free coupling under mild conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
